Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated organic compound that belongs to the class of hydroxypropanoate esters. Its molecular formula is and it has a molecular weight of approximately 158.08 g/mol. The compound features a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and bioactivity. The structure includes a methyl ester functional group and a hydroxyl group, contributing to its potential applications in various fields, including pharmaceuticals and agrochemicals.
The biological activity of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is influenced by its structural features. Compounds containing trifluoromethyl groups are known for their enhanced biological activity. Studies suggest that this compound may exhibit:
Several synthesis methods for methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate have been reported:
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate has potential applications across various domains:
Interaction studies involving methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate focus on its reactivity with biological molecules:
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | 24435-45-8 | 1.00 | Contains an additional methyl group; more hydrophobic. |
3,3,3-Trifluoro-2-methylpropanoic acid | 381-97-5 | 0.75 | Lacks hydroxyl group; primarily used in industrial applications. |
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid | 1163729-47-2 | 0.68 | Cyclohexane derivative; different ring structure affects reactivity. |
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | 1188911-72-9 | 0.64 | Additional dimethyl groups enhance steric hindrance. |
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate stands out due to its specific stereochemistry and functional groups that contribute to its unique reactivity and biological properties compared to these similar compounds.